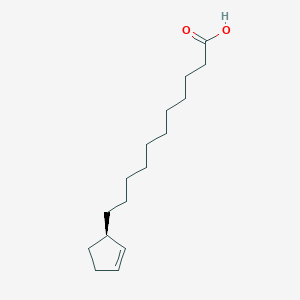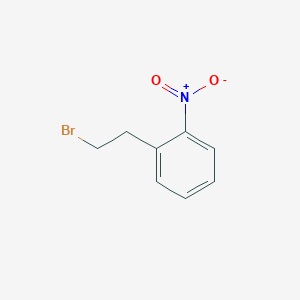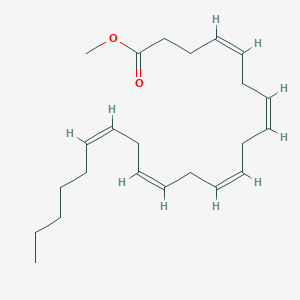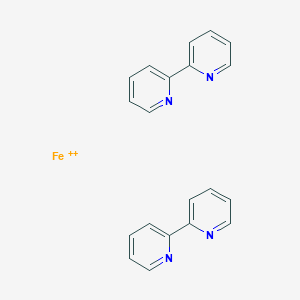
2-Methylphenylboronic acid
Übersicht
Beschreibung
2-Methylphenylboronic Acid, also known as 2-Methylbenzeneboronic Acid or o-Tolylboronic Acid, is a chemical compound with the molecular formula C7H9BO2 . It appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
The synthesis of 2-Methylphenylboronic Acid often involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst. This process is critical for forming carbon-carbon bonds in the synthesis of complex organic molecules.Molecular Structure Analysis
The molecular weight of 2-Methylphenylboronic Acid is 135.96 . It has a solid physical state at 20 degrees Celsius .Chemical Reactions Analysis
2-Methylphenylboronic Acid is often used in Suzuki-Miyaura Cross Coupling Reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis
2-Methylphenylboronic Acid is a solid at 20 degrees Celsius . It has a molecular weight of 135.96 . It appears as a white to light yellow to light orange powder or crystal .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Methylphenylboronic acid is a valuable compound in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, enabling the creation of complex organic molecules. The boronic acid moiety of 2-Methylphenylboronic acid reacts with various halides or pseudohalides under palladium catalysis, facilitating the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials.
Drug Discovery
In drug discovery, 2-Methylphenylboronic acid serves as a versatile building block for the development of new pharmaceuticals . Its ability to form stable covalent bonds with sugars and other diols under physiological conditions makes it a candidate for the design of boronate-containing drugs, which can be used for enzyme inhibition or as proteasome inhibitors in cancer therapy.
Material Science
The compound finds applications in material science, where it is used to modify surface properties of materials. For instance, it can be employed to create self-assembling monolayers on gold surfaces, which can be further functionalized for sensor applications or to improve material biocompatibility.
Analytical Chemistry
In analytical chemistry, 2-Methylphenylboronic acid is utilized in the development of sensors for the detection of diols and anions. The boronic acid group forms reversible covalent complexes with diols, enabling the selective detection of sugars, which is crucial in diabetes management.
Catalysis
2-Methylphenylboronic acid acts as a ligand in catalysis, particularly in asymmetric synthesis . It can induce chirality in the synthesis of optically active compounds, which is essential for producing enantiomerically pure substances used in various pharmaceuticals.
Polymer Chemistry
This compound is also instrumental in polymer chemistry for the synthesis of boron-containing polymers . These polymers have unique properties such as flame retardancy, antifungal and antibacterial activity, making them suitable for a wide range of applications from textiles to coatings.
Environmental Science
In environmental science, 2-Methylphenylboronic acid can be used to create materials that capture and detect pollutants. Its affinity for certain organic molecules can be harnessed to remove them from water or air, contributing to pollution control and environmental remediation efforts.
Bioconjugation
Lastly, 2-Methylphenylboronic acid is used in bioconjugation techniques. It can be used to attach biomolecules to various surfaces or other molecules without affecting their biological activity. This is particularly useful in the development of drug delivery systems and diagnostic tools.
Safety and Hazards
2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
Wirkmechanismus
Target of Action
The primary target of 2-Methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-Methylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Methylphenylboronic acid is the Suzuki–Miyaura coupling reaction. This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The boron moiety in 2-Methylphenylboronic acid can be converted into a broad range of functional groups , enabling its use in a variety of chemical transformations.
Pharmacokinetics
It is known that boronic esters, such as 2-methylphenylboronic acid, are generally stable and easy to purify . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-Methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 2-Methylphenylboronic acid a valuable tool in organic synthesis .
Action Environment
The action of 2-Methylphenylboronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura coupling reaction is sensitive to the reaction conditions, including the presence of a transition metal catalyst and the pH of the reaction medium . Additionally, while boronic esters are generally stable, they can undergo protodeboronation under certain conditions . Therefore, the action, efficacy, and stability of 2-Methylphenylboronic acid can be influenced by the specific conditions under which it is used.
Eigenschaften
IUPAC Name |
(2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVYHOPHZMZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369820 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylphenylboronic acid | |
CAS RN |
16419-60-6 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

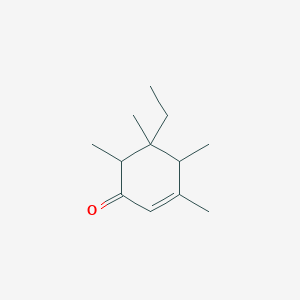

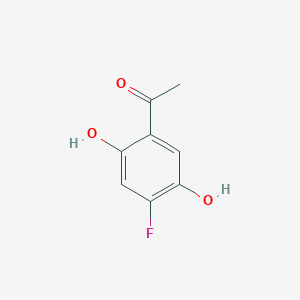
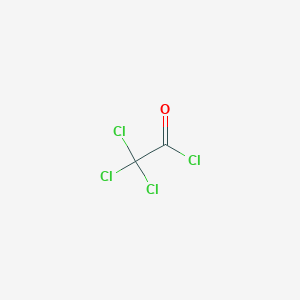
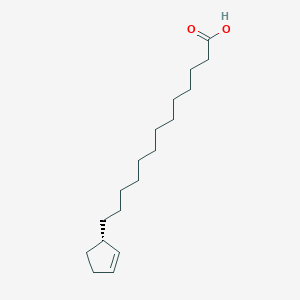

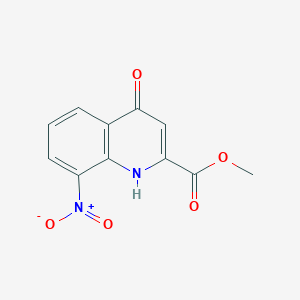
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
